molecular formula C9H10F2N2O4 B2644149 1-(2,2-difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid CAS No. 1946816-80-3

1-(2,2-difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2644149
CAS No.: 1946816-80-3
M. Wt: 248.186
InChI Key: NHNIAESFZJKDGV-UHFFFAOYSA-N
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Description

“2,2-Difluoroethyl Acetate” is an organic compound with the chemical formula C4H6F2O2 and a molecular weight of 114.09g/mol . It is a colorless liquid .


Synthesis Analysis

A process for preparing 2,2-difluoroethanol, which could potentially be used to synthesize 2,2-Difluoroethyl Acetate, involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent to give the corresponding 2,2-difluoroethyl formate or 2,2-difluoroethyl acetate .


Molecular Structure Analysis

The molecular formula of 2,2-Difluoroethyl Acetate is C4H6F2O2 .


Physical and Chemical Properties Analysis

2,2-Difluoroethyl Acetate is a colorless liquid with a molecular weight of 124.09g/mol . It has a boiling point of 106°C .

Safety and Hazards

2,2-Difluoroethyl Acetate is classified as a skin irritant (H315) and an eye irritant (H319). It may cause respiratory irritation (H335) .

Future Directions

There is ongoing research into the synthesis and applications of difluoromethylated compounds, which could potentially include 2,2-Difluoroethyl Acetate .

Properties

IUPAC Name

2-(2,2-difluoroethyl)-5-ethoxycarbonylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O4/c1-2-17-9(16)5-3-6(8(14)15)13(12-5)4-7(10)11/h3,7H,2,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNIAESFZJKDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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